Cas no 41653-73-0 (Koaburaside)

Koaburaside structure
Koaburaside structure
Nome del prodotto:Koaburaside
Numero CAS:41653-73-0
MF:C14H20O9
MW:332.303205490112
CID:332055
PubChem ID:5318820

Koaburaside Proprietà chimiche e fisiche

Nomi e identificatori

    • Koaburaside
    • 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside
    • 4-Hydroxy-3,5-dimethoxyphenyl Beta-D-glucopyranoside
    • -D-Glucopyranoside,4-hydroxy-3,5- dimethoxyphenyl
    • (-)-3,5-Dimethoxy-4-hydroxyphenyl beta-D-glucopyranoside
    • FS-9881
    • AKOS032962323
    • (2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 41653-73-0
    • (2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
    • HY-N3421
    • Q15426244
    • 3,5-dimethoxy-4-hydroxyphenol-1-O-beta-d-glucopyranoside
    • UNII-J8R952KQV3
    • CHEMBL513117
    • 4-Hydroxy-3,5-dimethoxyphenyl -D-glucopyranoside; (-)-3,5-Dimethoxy-4-hydroxyphenyl -D-glucopyranoside
    • CS-0024187
    • J8R952KQV3
    • beta-D-Glucopyranoside, 4-hydroxy-3,5-dimethoxyphenyl
    • 4-HYDROXY-3,5-DIMETHOXYPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • DTXSID301045650
    • (-)-3,5-DIMETHOXY-4-HYDROXYPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • [ "" ]
    • DA-54651
    • Inchi: InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1
    • Chiave InChI: SWHCKWOYUSDWOF-RGCYKPLRSA-N
    • Sorrisi: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](OC2=CC(OC)=C(O)C(OC)=C2)O1

Proprietà calcolate

  • Massa esatta: 332.11100
  • Massa monoisotopica: 332.11073221g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 354
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 138Ų
  • XLogP3: -0.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.5±0.1 g/cm3
  • Punto di ebollizione: 599.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 316.1±30.1 °C
  • PSA: 138.07000
  • LogP: -1.41190
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C

Koaburaside Informazioni sulla sicurezza

Koaburaside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4392-1 mg
Koaburaside
41653-73-0
1mg
¥1795.00 2022-04-26
TargetMol Chemicals
TN4392-1 mg
Koaburaside
41653-73-0 98%
1mg
¥ 1,795 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K15920-5mg
4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside
41653-73-0
5mg
¥3520.0 2022-04-27
TargetMol Chemicals
TN4392-1mg
Koaburaside
41653-73-0
1mg
¥ 1795 2024-07-20
A2B Chem LLC
AF82811-5mg
Koaburaside
41653-73-0 95%
5mg
$1900.00 2024-04-20
Ambeed
A1146151-5mg
(2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
41653-73-0 97%
5mg
$612.0 2025-02-27
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:41653-73-0)Koaburaside
TB01278
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:41653-73-0)Koaburaside
A1242875
Purezza:99%
Quantità:5mg
Prezzo ($):551